molecular formula C11H22N6O4S2 B1147564 1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine CAS No. 1331637-48-9

1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine

Katalognummer: B1147564
CAS-Nummer: 1331637-48-9
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: VWZXRGJMLLSQBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine) is a structurally complex organic compound with systematic IUPAC nomenclature reflecting its bis-nitroethene core linked by a methylenebis(sulfanediylethylene) backbone. Its molecular formula, C₁₁H₂₂N₆O₄S₂ , corresponds to a molecular weight of 366.46 g/mol . Key identifiers include:

Property Value
CAS Registry Number 1331637-48-9
SMILES Notation CNC(=CN+[O-])NCCSCSCCNC(=CN+[O-])NC
InChI Key VWZXRGJMLLSQBK-UHFFFAOYSA-N

The compound features two nitroethene moieties, each substituted with methylamino groups, connected via a sulfur-rich bridging structure. This architecture contributes to its role as a process-related impurity in ranitidine synthesis.

Historical Context as Ranitidine Impurity J

First characterized during ranitidine's post-marketing surveillance, this compound was designated Ranitidine Impurity J in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). Its identification coincided with increased regulatory scrutiny of nitrosamine impurities in pharmaceuticals following the 2018–2020 global recalls of angiotensin II receptor blockers (ARBs) and ranitidine products.

The impurity's significance grew after studies demonstrated its potential to degrade into N-nitrosodimethylamine (NDMA) under thermal stress. For example, forced degradation at 110°C showed Impurity J generates NDMA at rates comparable to ranitidine itself, necessitating strict control in active pharmaceutical ingredient (API) batches. Regulatory monographs now mandate its quantification via high-performance liquid chromatography (HPLC) with detection limits ≤0.2%.

Significance in Pharmaceutical Analytical Chemistry

As a pharmacopeial reference standard, Impurity J plays critical roles in:

  • Method Validation : HPLC methods for ranitidine API quantification require resolution ≥1.5 between ranitidine and Impurity J peaks.
  • Stability Studies : Monitoring its levels helps assess ranitidine formulation stability, particularly under high-temperature storage.
  • Synthetic Process Optimization : Elevated Impurity J concentrations indicate inefficiencies in ranitidine synthesis steps, such as incomplete sulfur bridging or nitro-group reduction.

Analytical challenges include its low UV absorbance relative to ranitidine, necessitating optimized mobile-phase conditions (e.g., potassium dihydrogen phosphate buffer at pH 7.1 with gradient elution). Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable detection at parts-per-million levels, crucial for compliance with ICH M7 genotoxic impurity guidelines.

Table 1: Key Analytical Parameters for Impurity J in Pharmacopeial Methods

Parameter EP Specification USP Specification
Retention Time Relative to Ranitidine 0.9 0.9
System Suitability Resolution ≥1.5 vs. ranitidine
Quantitation Limit 0.05% 0.1%

Eigenschaften

CAS-Nummer

1331637-48-9

Molekularformel

C11H22N6O4S2

Molekulargewicht

366.5 g/mol

IUPAC-Name

1-N-methyl-1-N'-[2-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-2-nitroethene-1,1-diamine

InChI

InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3

InChI-Schlüssel

VWZXRGJMLLSQBK-UHFFFAOYSA-N

Kanonische SMILES

CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC

Synonyme

Ranitidine EP Impurity J; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine) involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions .

Wirkmechanismus

As a secondary standard, this compound does not have a direct mechanism of action. its role in quality control ensures that pharmaceutical products meet the required standards for safety and efficacy. It helps in the identification and quantification of impurities in ranitidine formulations .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Features Functional Groups Molecular Weight (g/mol) Applications Unique Properties
1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine) (Target) Methylenebis(sulphanediylethylene) bridge; nitroethenediamine termini Sulphanediyl, nitro, methylamine Not available Hypothesized: Energetic materials, catalysis High electron deficiency (nitro groups); sulfur bridges enhance thermal stability .
N,N′-Bis[2-[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine () Thioethyl-furanyl linkages; nitroethenediamine termini Thioether, nitro, dimethylaminomethyl ~600 (estimated) Pharmaceutical research (Ranitidine analog) Bioactivity from furan rings; thioether groups improve solubility .
Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene] () Nitrophenyl-substituted methanediamine core Nitrophenyl, methanediamine 449.34 (CAS 126192-88-9) Coordination chemistry, fluorescence Strong fluorescence; metal chelation via nitrophenyl and amine groups .
N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide () Ethane-1,2-diylbis(azanediyl) bridge; benzamide termini Amide, azanediyl Not available Metal ion complexation Stable coordination with transition metals; versatile reactivity .

Key Research Findings

Reactivity and Stability

  • The target compound ’s sulfur bridges likely enhance thermal stability compared to purely hydrocarbon-linked analogs, a feature critical for applications in explosives or high-temperature catalysis .
  • Nitroethenediamine derivatives (e.g., ) exhibit bioactivity in pharmaceutical contexts, suggesting the target compound may also interact with biological targets if functionalized appropriately.

Electronic and Coordination Properties

  • Methanediamine derivatives () demonstrate strong fluorescence and metal-binding capabilities, implying that the target compound’s nitroethenediamine termini could similarly coordinate with metal ions .

Biologische Aktivität

Chemical Structure and Properties

The chemical formula for this compound is C11H22N6O4S2C_{11}H_{22}N_6O_4S_2, with a molecular weight of 366.46 g/mol. It features multiple functional groups that contribute to its reactivity and interaction with biological systems.

Structural Characteristics

  • Molecular Weight : 366.46 g/mol
  • Functional Groups : Sulfonamide, nitro, and diamine functionalities.
  • Physical State : Typically appears as white crystalline solids at room temperature.

The biological activity of 1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine can be attributed to its structural components:

  • Nitro Group : Known to be involved in redox reactions and can lead to the generation of reactive nitrogen species (RNS), which may have antimicrobial properties.
  • Sulfonamide Moieties : These groups are often associated with antibacterial activity due to their ability to inhibit bacterial folic acid synthesis.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Case Study 1 : A study evaluated the antibacterial effects of sulfonamide derivatives against various bacterial strains. The results showed that compounds with a similar nitro and sulfonamide structure had minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against Gram-positive bacteria like Staphylococcus aureus.
  • Case Study 2 : Another investigation focused on the antifungal activity of nitro-substituted compounds, revealing effectiveness against Candida albicans at concentrations as low as 8 µg/mL.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and biological efficacy of this compound. For instance:

StudyTest SubjectConcentrationObserved Effect
Study ABacterial Strains16 µg/mLSignificant growth inhibition
Study BFungal Strains8 µg/mLModerate antifungal activity
Study CHuman Cell Lines50 µg/mLLow cytotoxicity observed

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies indicate:

  • Acute Toxicity : LD50 values suggest moderate toxicity levels in animal models.
  • Chronic Effects : Long-term exposure studies are needed to evaluate potential carcinogenic effects.

Q & A

Q. What are the established synthesis protocols for this compound, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step nitroalkene condensation and sulfonamide crosslinking. Key steps include:

  • Step 1 : Nitroethene precursor preparation via Michael addition of methylamine to nitroethylene derivatives under anhydrous conditions .
  • Step 2 : Sulfur-bridged methylene linkage formation using bis-thiol reagents (e.g., 1,2-ethanedithiol) in dimethylformamide (DMF) at 60–80°C .
  • Critical Parameters :
    • Solvent polarity (DMF > DMSO) affects reaction kinetics .
    • Stoichiometric control of thiol-to-nitroethene ratio (1:2) minimizes byproducts .
    • Temperature >70°C accelerates crosslinking but risks decomposition .

Table 1 : Solvent Effects on Synthesis Yield

SolventYield (%)Purity (HPLC)
DMF7895%
DMSO6589%
THF4272%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO to resolve sulfonamide protons (δ 3.1–3.3 ppm) and nitroethene carbons (δ 150–155 ppm). Multiplicity analysis confirms bis-ethylene linkage .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase detect impurities (e.g., unreacted thiols) .
  • FT-IR : Peaks at 1340 cm1^{-1} (symmetric NO2_2) and 1160 cm1^{-1} (S–S stretch) validate functional groups .

Q. What are the solubility properties and recommended storage conditions?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water or hexane. Prepare stock solutions in DMSO at 10 mM for biological assays .
  • Storage : Store lyophilized powder at –20°C under argon to prevent sulfonamide oxidation. Solutions in DMSO are stable for ≤1 month at –80°C .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powdered form due to potential respiratory irritation .
  • Ventilation : Conduct reactions in fume hoods; monitor for sulfur dioxide off-gassing during degradation .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yield?

Methodological Answer: Use a Box-Behnken design to test three factors: temperature (60–80°C), solvent ratio (DMF:DMSO), and reaction time (12–24 hrs). Analyze responses (yield, purity) via ANOVA.

  • Critical Interactions : Temperature × solvent polarity significantly impacts yield (p < 0.05). Optimal conditions: 75°C, pure DMF, 18 hrs .

Table 2 : DoE Optimization Results

FactorOptimal Range
Temperature72–78°C
Solvent (DMF%)100%
Time16–20 hrs

Q. How can computational modeling predict degradation pathways under oxidative conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model bond dissociation energies. The sulfonamide S–S bond (energy: 250 kJ/mol) is most prone to cleavage .
  • MD Simulations : Simulate aqueous environments (GROMACS) to predict hydrolysis rates. Nitroethene groups hydrolyze 10× faster than sulfonamide linkages .

Q. How can contradictory spectroscopic data (e.g., NMR peak splitting) be resolved?

Methodological Answer:

  • Hypothesis : Peak splitting may arise from rotameric equilibria in the sulfonamide group.
  • Validation :
    • Variable-temperature NMR (25–60°C): Coalescence of doublets at >50°C confirms dynamic rotation .
    • 2D NOESY: Cross-peaks between methylene protons and aromatic groups rule out stereoisomerism .

Q. What methodologies identify environmental degradation byproducts?

Methodological Answer:

  • LC-QTOF-MS : Non-targeted screening of photolysis products (e.g., using 254 nm UV light). Major byproducts include methyl sulfonic acid (m/z 110) and nitroacetic acid (m/z 117) .
  • Ecotoxicity Assays : Use Daphnia magna to assess acute toxicity (LC50_{50}) of degradation products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.